molecular formula C10H12BrNO2 B2905011 Ethyl (2-bromo-4-methylphenyl)carbamate CAS No. 112671-44-0

Ethyl (2-bromo-4-methylphenyl)carbamate

Cat. No. B2905011
CAS RN: 112671-44-0
M. Wt: 258.115
InChI Key: VOJOJXFEHNYMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Ethyl (2-bromo-4-methylphenyl)carbamate involves several steps. One of the key steps is the free radical bromination of alkyl benzenes . This is a free radical reaction where NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH) .


Molecular Structure Analysis

The molecular formula of Ethyl (2-bromo-4-methylphenyl)carbamate is C10H12BrNO2 . The average mass is 244.085 Da and the monoisotopic mass is 242.989487 Da .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . In an SN1 type mechanism, your first step is dissociation. So you’re going to get these electrons in here kicking off onto your halogen onto your bromine to form your bromide anion .


Physical And Chemical Properties Analysis

Ethyl (2-bromo-4-methylphenyl)carbamate has a molecular structure of C10H12BrNO2 . The average mass is 244.085 Da and the monoisotopic mass is 242.989487 Da .

Scientific Research Applications

Application in Veterinary Medicine

Ethyl (2-bromo-4-methylphenyl)carbamate has been found to be effective against different stages of the tick Rhipicephalus microplus when implanted in cattle . The compound acted as an ixodicide (lethal effect) when larval stages were sprayed and as a growth regulator when nymphal and adult stages were sprayed . This could potentially be used for tick control in the future .

Application in Pharmaceutical Research

Ethyl (2-bromo-4-methylphenyl)carbamate exhibits remarkable properties that enable its application in various fields, including pharmaceuticals. It could be used in the development of new drugs or therapies.

Application in Organic Synthesis

This compound is widely used in scientific research, particularly in organic synthesis. It could be used as a building block or reagent in the synthesis of more complex molecules.

Application in Medicinal Chemistry

In medicinal chemistry, Ethyl (2-bromo-4-methylphenyl)carbamate could be used in the design and synthesis of new medicinal compounds. Its unique structure and properties could contribute to the development of new therapeutic agents.

Application in Antiviral Research

Indole derivatives, which include Ethyl (2-bromo-4-methylphenyl)carbamate, have shown potential as antiviral agents . They could be used in the development of new antiviral drugs .

Application in Anti-inflammatory Research

Indole derivatives, including Ethyl (2-bromo-4-methylphenyl)carbamate, have also shown potential as anti-inflammatory agents . They could be used in the development of new anti-inflammatory drugs .

Mechanism of Action

The key reaction for EC formation in wine is between urea and ethanol . Arginine, usually one of the most abundant yeast available amino acids in grape juice, is taken up by wine yeast as a nutrient and may be metabolized yielding urea if present in excess amounts .

Safety and Hazards

Ethyl (2-bromo-4-methylphenyl)carbamate should be handled with care. It is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and avoid release into the environment .

properties

IUPAC Name

ethyl N-(2-bromo-4-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)12-9-5-4-7(2)6-8(9)11/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJOJXFEHNYMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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